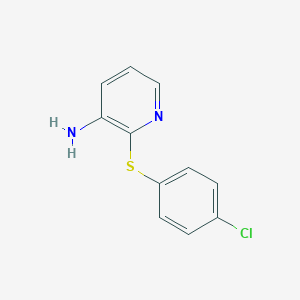
2-(4-Chlorophenyl)sulfanylpyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorophenyl)sulfanylpyridin-3-amine (CSP) is an organic compound with a wide range of applications in the scientific research industry. It has been used as a reagent in the synthesis of various compounds, and it also has potential applications in drug development. CSP also has biochemical and physiological effects, which can be used to study the biological mechanisms of various diseases.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties . It shows promise in combating Gram-positive bacterial strains and the C. albicans strain. This application is crucial in the development of new antibiotics, especially in the face of rising antibiotic resistance .
Antiviral Activity
Indole derivatives, which share a structural similarity with “2-(4-Chlorophenyl)sulfanylpyridin-3-amine”, have been found to possess significant antiviral activities . These compounds can inhibit the replication of various RNA and DNA viruses, making them potential candidates for antiviral drug development .
Anti-HIV Activity
Related compounds have been synthesized and screened for their activity against HIV-1 and HIV-2 strains. The structural features of “2-(4-Chlorophenyl)sulfanylpyridin-3-amine” could be optimized to enhance its efficacy as an anti-HIV agent .
Anticancer Properties
The structural framework of “2-(4-Chlorophenyl)sulfanylpyridin-3-amine” is conducive to modifications that can target cancer cells. Research into similar compounds has shown potential in cancer therapy , particularly in targeted drug delivery systems .
Anti-Inflammatory Uses
Compounds with similar structures have demonstrated anti-inflammatory properties . By modulating inflammatory pathways, “2-(4-Chlorophenyl)sulfanylpyridin-3-amine” could be used in the treatment of chronic inflammatory diseases .
Toxicity Assessment
The toxicity of “2-(4-Chlorophenyl)sulfanylpyridin-3-amine” has been assessed using aquatic crustacean Daphnia magna. Understanding its toxicity is essential for evaluating its safety profile for potential therapeutic use .
Safety and Hazards
Propiedades
IUPAC Name |
2-(4-chlorophenyl)sulfanylpyridin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2S/c12-8-3-5-9(6-4-8)15-11-10(13)2-1-7-14-11/h1-7H,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCARWBZQPAPLQA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)SC2=CC=C(C=C2)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)sulfanylpyridin-3-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

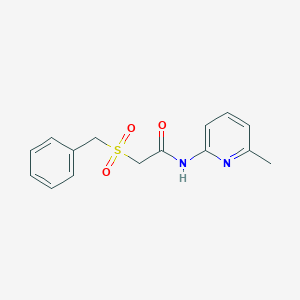
![N-(4-ethoxyphenyl)-4-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-2-carboxamide](/img/structure/B432347.png)
![N-(2-ethoxyphenyl)-4-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-2-carboxamide](/img/structure/B432348.png)
![N-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxamide](/img/structure/B432351.png)
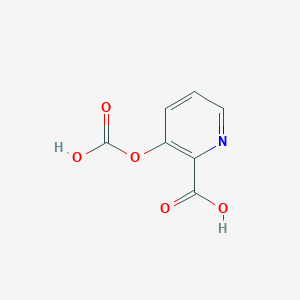
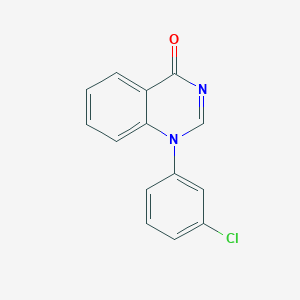
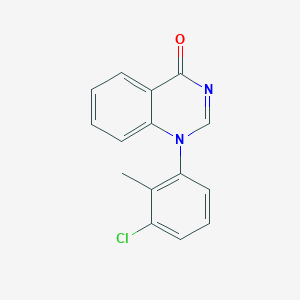
![1-{6-[(4-Methylphenyl)sulfanyl]pyridin-3-yl}-3-phenylurea](/img/structure/B432443.png)
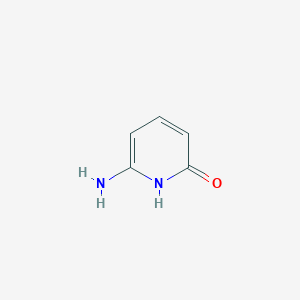

![2-[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]-1,3-benzothiazole](/img/structure/B432602.png)
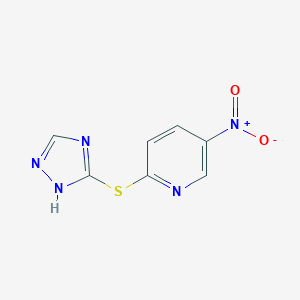
![2-[(4-Bromo-3-methylphenyl)sulfonyl]-5-nitropyridine](/img/structure/B432613.png)
![{4-[(3-Nitropyridin-2-yl)thio]phenyl}amine](/img/structure/B432616.png)